Product packaging for Stearolac(Cat. No.:CAS No. 14440-80-3)

Stearolac

Cat. No.: B083671
CAS No.: 14440-80-3
M. Wt: 428.6 g/mol
InChI Key: KHICUSAUSRBPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stearolac is a chemical agent that appears in research under several specific contexts, primarily as a lipid source in animal nutrition studies and as an excipient in pharmaceutical formulation. In ruminant nutrition research, this compound is utilized as a dense energy source. It is derived from palm oil fatty acid fractions and is characterized by its high concentration of saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0), presented in a free fatty acid form for superior digestibility . Studies focus on its application to enhance milk yield and fat content in dairy animals . In pharmaceutical sciences, a grade known as this compound-S has been evaluated for its tableting properties. Research indicates it functions as a lubricant in direct-compression tablet formulations, with studies showing its performance can be comparable to other common lubricants like magnesium stearate, and it may be particularly useful in sustained-release formulations . Chemically, this compound is classified as a tricarboxylic acid derivative. The compound has been identified in human blood as part of the exposome, meaning it is an environmental exposure marker rather than a naturally occurring metabolite . The compound's IUPAC name is 2-{[2-(octadecanoyloxy)propanoyl]oxy}propanoic acid . Key specifications for the research-grade material include a typical crude fat content of over 99%, with a high saturated fatty acid profile of approximately 90%, comprising roughly 45% palmitic acid and 40% stearic acid . Its physical form is often described as off-white micro-prills, with a melting point above 125°F (approximately 52°C) . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All research must be conducted in accordance with relevant safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39O4Na; C19H35O4Na (major components)<br>C24H44O6 B083671 Stearolac CAS No. 14440-80-3

Properties

CAS No.

14440-80-3

Molecular Formula

C21H39O4Na; C19H35O4Na (major components)
C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

2-(2-octadecanoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C24H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h20-21H,4-19H2,1-3H3,(H,26,27)

InChI Key

KHICUSAUSRBPJT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Other CAS No.

14440-80-3

physical_description

White or slightly yellowish powder or brittle solid with a characteristic odou

solubility

Insoluble in water. Soluble in ethanol

Synonyms

calcium stearoyl-2-lactylate
sodium stearoyllactylate
stearoyl-2-lactylic acid
stearoyl-2-lactylic acid, sodium salt

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Stearolac Type Compounds

Synthesis of Stearoyl Lactylates and Related Esters

Stearoyl lactylates, such as Sodium Stearoyl Lactylate (SSL) and Calcium Stearoyl Lactylate (CSL), are anionic emulsifiers synthesized from food-grade stearic acid and lactic acid. Their molecular structure, characterized by both hydrophilic (lactylate group) and hydrophobic (stearoyl chain) regions, enables them to stabilize emulsions. atamanchemicals.comguidetopharmacology.orgexportersindia.comuni.lu Commercial stearoyl lactylates are typically mixtures of sodium or calcium salts of stearoyl lactylic acids and their polymers, along with minor amounts of other related fatty acids. ontosight.ainih.gov

Direct Esterification Approaches (e.g., fatty acids and lactic acid)

Weak bases like sodium carbonate are frequently employed as catalysts in the direct esterification of stearic acid and lactic acid to minimize saponification, a side reaction that can occur under strongly alkaline conditions. atamanchemicals.comthegoodscentscompany.com For instance, in a described method, sodium carbonate (0.6 equivalents of fatty acid) is added as a catalyst. atamanchemicals.comthegoodscentscompany.com Other studies have explored the use of solid-phase composite catalysts, such as NaOH loaded on 4A zeolite, which can be recovered by filtration, offering potential for cleaner processes. citeab.com

Optimizing reaction parameters is crucial for achieving high esterification efficiency and product quality. In direct esterification, stearic acid is typically heated to a molten state (e.g., 60°C) before the addition of the catalyst. atamanchemicals.com The reaction then proceeds under reduced pressure (e.g., 150 mm Hg) at controlled temperatures (e.g., below 85°C) to prevent decomposition of the reactants or products. atamanchemicals.com Reaction completion is monitored by techniques such as thin-layer chromatography (TLC) and free acidity determination, with typical reaction times ranging from 4 to 6 hours until acid values stabilize. atamanchemicals.comthegoodscentscompany.com This method can achieve esterification efficiencies exceeding 90%, with saponification values typically between 180–190 mg KOH/g and acid values near 5 mg KOH/g for the intermediate stearoyl lactylate. atamanchemicals.com

Research has also investigated the impact of various operating conditions on the production of Sodium Stearoyl Lactylate (SSL). A study varied the molar ratio of stearic acid, lactic acid, and sodium hydroxide, as well as reaction temperature and time. fishersci.se The findings indicated an inverse relationship between temperature and reaction time with the acid and saponification values of the SSL product. fishersci.se Optimal conditions for stearoyl lactylate synthesis have been identified as a temperature of 105°C, a molar ratio of L-lactic acid to stearic acid of 2.0, a catalyst amount of 1.5% of stearic acid, and a reaction time of 5 hours. sigmaaldrich.com

Table 1: Optimized Reaction Parameters for Stearoyl Lactylate Synthesis

ParameterValue (Chaudhary & Qadri) atamanchemicals.comValue (Handojo et al.) fishersci.seValue (Maxwell Science) sigmaaldrich.com
Stearic Acid (mol)0.2 molVariable (e.g., 2.2-2.6)-
Lactic Acid (mol)-12.0 (molar ratio to stearic acid)
CatalystSodium Carbonate (0.6 eq fatty acid)NaOH (1 eq)1.5% (of stearic acid)
Temperature< 85°C140-200°C105°C
Pressure150 mm Hg (reduced)--
Reaction Time4-6 hours3-5 hours5 hours
Esterification Eff.> 90%--
Saponification Value180-190 mg KOH/g150.96-246.41 mg KOH/g (SSL) fishersci.se-
Acid Value~5 mg KOH/g60-130 mg KOH/g (SSL desired) fishersci.se-

Acid Chloride Intermediate Methods for Lactylate Synthesis

An alternative synthetic route for stearoyl lactylates involves the use of stearoyl chloride as an acylating agent. atamanchemicals.comthegoodscentscompany.com In this method, stearoyl chloride is added dropwise to cold dilactic acid dissolved in ethyl acetate. atamanchemicals.com The reaction typically proceeds at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 1 hour), during which hydrogen chloride gas is evolved and removed under vacuum. atamanchemicals.com Post-reaction, refrigeration (e.g., 5°C for 10 hours) facilitates crystallization, and subsequent warm water washes remove residual acid. atamanchemicals.com This approach simplifies the process by circumventing the need for lactic acid dehydration, a step often required in direct esterification. atamanchemicals.com Both the direct esterification method and the acid chloride intermediate method can successfully synthesize stearoyl lactylates, yielding products with comparable characteristic values. thegoodscentscompany.com

Emerging Green Chemistry Routes in Lactylate Production

Innovations in lactylate production are exploring greener chemical routes to enhance sustainability and efficiency. One such approach involves reacting a dilactide with a compound containing an -OH group, often in the presence of a cation. nih.govlipidmaps.org This method offers a novel synthesis route that can proceed more rapidly and does not necessitate the use of lactic acid as a direct starting material. lipidmaps.org Furthermore, some preparation methods aim to avoid the use of organic solvents, leading to higher fatty acid conversion rates and eliminating the need for purification procedures for downstream applications. citeab.com Direct microbial production of lactylates is also an area of ongoing research, offering potential improvements over current processes by reducing dependence on conventional substrate supply chains and potentially lowering product impurities. guidetopharmacology.org

Synthesis of δ-Stearolactone

δ-Stearolactone, a six-membered ring lactone, is another important Stearolac-type compound. It can be prepared from oleic acid through acid-catalyzed cyclization. thegoodscentscompany.comuni.lufishersci.ca

The synthesis typically involves the use of concentrated sulfuric acid or perchloric acid in the presence of polar, nonparticipating solvents like methylene (B1212753) chloride. thegoodscentscompany.comuni.lufishersci.ca The proposed mechanism involves the formation of a carbocation, which can undergo nucleophilic addition or carbocation migration along the fatty acid chain, leading to cyclization and lactone formation. thegoodscentscompany.com

Table 2: Synthesis Conditions and Regioselectivity for δ-Stearolactone from Oleic Acid

Acid UsedSolventTemperature (°C)Reaction Timeδ/γ Lactone RatioYield (%)Reference
Concentrated Sulfuric AcidMethylene Chloride (100% wt/vol)2024 hUp to 15:1- thegoodscentscompany.comuni.lufishersci.ca
Concentrated Sulfuric AcidMethylene Chloride50-0.3:175 uni.lu
Perchloric Acid (1 eq)None50-3.1:1Modest uni.lufishersci.ca

Temperature plays a critical role in the regioselectivity of the cyclization. Lower temperatures, such as 20°C, tend to favor higher δ/γ lactone ratios, meaning a greater proportion of the desired δ-stearolactone is formed over the γ-lactone isomer. thegoodscentscompany.comuni.lufishersci.ca For instance, at 20°C with sulfuric acid and methylene chloride, δ-stearolactone can be formed in ratios as high as 15:1 over γ-lactone. thegoodscentscompany.comuni.lufishersci.ca Conversely, at higher temperatures (e.g., 50°C) with sulfuric acid and methylene chloride, the yield of total lactone might be higher (e.g., 75%), but the δ/γ ratio significantly decreases (e.g., 0.3:1), indicating a preference for γ-lactone formation. uni.lu Sulfuric and perchloric acids have shown similar yields when their individual reactions are optimized. thegoodscentscompany.com δ-Stearolactone is noted for being more reactive than its corresponding fatty acid, fatty acid ester, or γ-lactone, suggesting its utility as a synthon for new industrial products, including biodegradable detergents. uni.lufishersci.ca

Acid-Catalyzed Cyclization of Olefinic Fatty Acids (e.g., oleic acid)

Acid-catalyzed cyclization is a well-established route for the synthesis of δ-lactones from olefinic fatty acids. For instance, δ-stearolactone can be prepared from oleic acid (PubChem CID: 445639) using strong acid catalysts. This process typically involves the isomerization of the internal double bond of the unsaturated fatty acid, followed by intramolecular cyclization of the carboxylate group with a carbocation intermediate. The reaction of Δ⁹ to Δ¹⁵ unsaturated fatty acids in the presence of an acid catalyst at temperatures between 20°C and 70°C can yield δ-lactones fishersci.fithegoodscentscompany.comontosight.aifishersci.se.

For example, δ-stearolactone (the lactone of 5-hydroxystearic acid) has been successfully synthesized from oleic acid using concentrated sulfuric acid (PubChem CID: 1118) or perchloric acid (PubChem CID: 24247) thegoodscentscompany.comontosight.aifishersci.se. The reaction proceeds through the formation of a 5-hydroxy fatty acid intermediate (e.g., 5-hydroxystearic acid, PubChem CID: 5282909), which then undergoes lactonization.

Regioselectivity and Stereochemical Control in Lactone Formation

The acid-catalyzed cyclization of olefinic fatty acids often results in a mixture of lactone isomers, primarily δ- and γ-lactones. Achieving regioselectivity, particularly favoring the formation of the δ-lactone over the more thermodynamically stable γ-lactone, is a key challenge. Research indicates that reaction conditions significantly influence this regioselectivity. For instance, δ-stearolactone can be formed in ratios as high as 15:1 over the γ-lactone when oleic acid is reacted with two equivalents of concentrated sulfuric acid in methylene chloride (PubChem CID: 6344) (100% wt/vol) at room temperature for 24 hours thegoodscentscompany.comontosight.aifishersci.se.

The proposed mechanism involves the formation of a carbocation that can undergo nucleophilic addition with or without carbocation migration along the fatty acid chain. If the migration continues to the C4 and C5 positions, the fatty acid will cyclize to form lactones fishersci.se.

Influence of Acidic Catalysts and Solvents on Reaction Outcomes

The choice of acidic catalyst and solvent plays a crucial role in the yield and regioselectivity of lactone synthesis from olefinic fatty acids.

Acidic Catalysts:

Perchloric Acid (PubChem CID: 24247): Perchloric acid also catalyzes the cyclization, exhibiting similar temperature effects on regioselectivity to sulfuric acid. For example, at 50°C, perchloric acid can yield δ-lactone with a δ/γ ratio of 3.1:1 thegoodscentscompany.comontosight.aifishersci.se.

Other Acids: Ion exchange resins and p-toluenesulfonic acid have also been reported for γ-lactone synthesis from oleic acid thegoodscentscompany.com. Lewis acids, while more commonly discussed for β-lactone formation from epoxides, also influence lactone synthesis fishersci.sedsmz.derqbchemical.comfishersci.canih.gov.

Solvents:

Polar, Non-participating Solvents: The presence of such solvents, like methylene chloride (PubChem CID: 6344), can significantly enhance the yield and regioselectivity for δ-lactone formation. Studies have shown that methylene chloride, at 100% wt/vol concentration, can lead to δ/γ ratios as high as 15:1 for δ-stearolactone synthesis at room temperature thegoodscentscompany.comontosight.aifishersci.se.

Solvent Polarity: Solvent polarity plays a significant role, with solvents of higher dielectric strength generally providing larger δ/γ ratios and higher yields (up to 92%) fishersci.se.

Tetrahydrofuran (B95107) (PubChem CID: 8028): For Brønsted acid-catalyzed reactions, tetrahydrofuran (THF) can lead to multifold acceleration in reaction rates compared to water due to differences in activation-free energy barriers nih.gov.

General Solvent Effects: The composition of the liquid phase, including co-solvents and traces of water, can significantly influence reaction rates, selectivity, and yields in acid-catalyzed reactions uni.lunewlightoiltraders.com.

The following table summarizes the influence of different conditions on δ-stearolactone synthesis from oleic acid:

CatalystSolventTemperature (°C)δ/γ RatioYield (%)Reference
Sulfuric acidMethylene chloride20High- thegoodscentscompany.comontosight.aifishersci.se
Sulfuric acidMethylene chloride500.3:175 thegoodscentscompany.comontosight.aifishersci.se
Sulfuric acidMethylene chloride (100% wt/vol)Room Temp.15:1- thegoodscentscompany.comontosight.aifishersci.se
Perchloric acidNeat503.1:1Modest thegoodscentscompany.comontosight.aifishersci.se

Alternative Synthetic Pathways to δ-Lactones

Beyond acid-catalyzed cyclization, several alternative synthetic pathways exist for the production of δ-lactones:

Microbial Biotransformation/Enzymatic Synthesis: This is a highly favored approach for producing optically pure lactones and is gaining popularity for sustainable production wikipedia.orgwikipedia.org. Microorganisms, particularly yeasts like Candida and Sporobolomyces salmonicolor, can convert fatty acids and hydroxy fatty acids into various lactones, including δ-decalactone (PubChem CID: 12810), γ-decalactone (PubChem CID: 12813), δ-dodecalactone (PubChem CID: 12844), and δ-octadecalactone wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sewikipedia.orgwikidata.org. The process often involves enzymatic hydroxylation of fatty acids followed by β-oxidation and spontaneous lactonization wikipedia.orgfishersci.se. Engineered carbonyl reductases can also achieve stereoselective synthesis of chiral δ-lactones perflavory.com. Enzymatic kinetic resolution of δ-hydroxy esters provides an efficient route to chiral δ-lactones wikidata.orgwikipedia.org.

Oxidation of Cyclic Ketones: Lactones can be obtained through the oxidation of cyclic ketones with hydrogen peroxide and acetic acid in the presence of a strong acid catalyst wikipedia.org.

Oxidation of Diols and δ-Hydroxyaldehydes: This method involves the dehydrogenation of diols and δ-hydroxyaldehydes to form δ-lactones fishersci.ca.

Ring-Expansion Carbonylation of Epoxides: While primarily used for β-lactones, this atom-economical approach leverages carbon monoxide and epoxides. Both homogeneous and heterogeneous catalysts, including bimetallic [Lewis acid]⁺[Lewis base]⁻-type systems, have been developed for this purpose fishersci.sedsmz.derqbchemical.comfishersci.canih.gov.

Asymmetric Synthesis with Specific Reagents: Methodologies relying on a series of reactions like Evans' aldol, hydroxyl-directed cyclopropanation, and Hg(II) mediated cyclopropane (B1198618) ring-opening reactions have been developed for the asymmetric synthesis of chiral δ-lactones with multiple contiguous stereocenters thegoodscentscompany.com. Cooperative catalysis, such as that involving samarium ion and mercaptan, can convert 5-oxoalkanals to substituted δ-lactones in stereoselective manners fishersci.cafishersci.ca.

Advanced Purification and Isolation Techniques in this compound Synthesis

Effective purification and isolation are critical steps in this compound synthesis to obtain high-purity products. The techniques employed depend on the synthetic route and the nature of the reaction mixture.

Extraction: For microbial fermentation processes, the lactone product, often mixed with the corresponding δ-hydroxy-alkanoic acid, can be separated from the fermentation broth using conventional techniques. Examples include extraction methods with suitable absorbents or non-toxic organic solvents wikipedia.org.

Distillation: After initial separation, distillation is a common purification technique for lactones, particularly to achieve higher purity wikipedia.org.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is used for selective purification of lactones, such as 5,6-delta-lactone from 5,6-epoxyeicosatrienoic acid (5,6-EET) and 5,6-dihydroxyeicosatrienoic acid (5,6-DHT) umich.edu.

Solid-Phase Extraction (SPE): SPE can be applied as a clean-up step after initial extraction, for instance, to remove free fatty acids from samples containing lactones wikipedia.org.

Crystallization: In some cases, lactones or their derivatives can be purified by crystallization, for example, by cooling a solution in a suitable solvent to induce crystal formation lipidmaps.org.

Direct Reaction without Isolation: In certain synthetic schemes, such as the production of 5-hydroxy fatty acids from δ-lactones, the reaction may be performed directly on the reaction mixture resulting from δ-lactone formation, thereby obviating intermediate separation and purification steps fishersci.fi.

These advanced techniques ensure the isolation of this compound-type compounds with desired purity for various applications.

Chemical Reactivity and Transformational Chemistry of Stearolac Derivatives

Reactivity of Stearoyl Lactylates

Stearoyl lactylates, such as sodium stearoyl lactylate (SSL), are anionic surfactants widely utilized for their emulsifying and conditioning properties. Their reactivity is largely defined by the presence of a hydrophobic stearoyl group and a more hydrophilic lactylate moiety, enabling complex interactions with both polar and non-polar environments.

Interactions with Biopolymer Systems (e.g., gluten proteins, starch)

Stearoyl lactylates exhibit significant interactions with key biopolymers like gluten and starch, which is critical in food science, particularly in baking. In dough systems, SSL is known to function as a dough strengthener and crumb softener. Research indicates that the addition of SSL can alter the polymerization of gluten proteins during the heating process of baking. nih.gov Specifically, in the presence of SSL, the extent and rate of gluten polymerization were observed to be lower. nih.gov This effect is attributed to the interaction of SSL with gluten proteins, which results in less incorporation of gliadin into the polymer gluten network. nih.gov

The interaction with starch is primarily through the formation of complexes with amylose, one of the main components of starch. Surfactants like SSL can enter starch granules even at temperatures as low as 60°C and form an insoluble inclusion complex with amylose. rsc.org This complex formation has been confirmed by X-ray diffraction patterns, which show the characteristic V-amylose pattern. rsc.org This interaction is believed to be a key mechanism by which SSL retards the staling of baked goods, as it interferes with the retrogradation and recrystallization of starch molecules. rsc.org

The molecular basis for the interaction between stearoyl lactylates and biopolymers involves non-covalent forces. In the case of starch, the hydrophobic stearoyl tail of the lactylate molecule inserts itself into the helical structure of the amylose polymer. This forms a stable inclusion complex, often referred to as a V-amylose complex. rsc.org This complexation effectively reduces the amount of soluble amylose and hinders its ability to retrograde, which is a primary cause of staling in bread and other baked products.

With gluten proteins, the interaction is more complex. The surfactant molecules are thought to interact with both the hydrophobic and hydrophilic regions of the gluten proteins. This can interfere with the disulfide bond formation and hydrophobic interactions that are crucial for the development of a strong and elastic gluten network. Studies have shown that SSL leads to a reduced rate of gluten polymerization during baking, which affects the final texture of the product. nih.gov

BiopolymerEffect of Stearoyl Lactylate InteractionMolecular MechanismReference
Gluten Decreased rate and extent of gluten polymerization during heating.Interaction with gluten proteins, leading to less gliadin incorporation into the polymer network. nih.gov
Starch (Amylose) Formation of an insoluble surfactant-amylose complex. Retards retrogradation.Insertion of the hydrophobic stearoyl tail into the amylose helix, forming a stable V-amylose inclusion complex. rsc.org

Hydrolytic and Enzymatic Stability in Diverse Chemical Environments

The stability of stearoyl lactylates is influenced by chemical conditions such as pH and the presence of enzymes. Being esters, they are susceptible to hydrolysis, particularly under alkaline or acidic conditions, although they are generally stable under typical storage conditions. nih.gov The rate of hydrolysis is dependent on factors like concentration and temperature. One study characterized the hydrolysis of sodium stearoyl lactylate by measuring the pH of aqueous solutions, which indicates the release of acidic and carboxylate groups upon breakdown of the ester linkage. issstindian.org Furthermore, thermal analysis shows that SSL has a distinct melting transition temperature around 54.6°C. nih.gov

In biological environments, stearoyl lactylates can be substrates for certain enzymes. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in lipids. nih.govresearchgate.net Given that stearoyl lactylates possess ester linkages, they are prone to hydrolysis by lipases and other carboxylesterases. nih.govuni-sofia.bg These enzymes are present in the gastrointestinal tract to digest fats and can also act on ester-containing food additives and pharmaceutical excipients. uni-sofia.bg This enzymatic hydrolysis would break down the stearoyl lactylate into its constituent parts: stearic acid and lactic acid.

Reactivity of δ-Stearolactone

δ-Stearolactone is a cyclic ester (lactone) with the ring structure containing five carbon atoms and one oxygen atom. Its reactivity is dominated by the strain in the six-membered ring and the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack and subsequent ring-opening.

Ring-Opening Reactions and Derivatization Pathways

The primary reaction pathway for δ-stearolactone, like other lactones, is ring-opening. This transformation can be catalyzed by acids or bases, or it can be initiated by a direct nucleophilic attack on the carbonyl group. Studies comparing the reactivity of different ring-sized lactones have shown that δ-lactones are significantly more reactive than their corresponding γ-lactone (five-membered ring) counterparts. dss.go.th For instance, δ-valerolactone reacts much faster than γ-butyrolactone in both acidic and alkaline hydrolysis. dss.go.th This trend holds for fatty lactones as well; δ-lactones derived from meadowfoam fatty acids undergo ring-opening at a substantially higher rate than the equivalent γ-lactones. dss.go.th This enhanced reactivity makes δ-lactones useful intermediates for synthesizing various fatty acid derivatives under mild conditions. dss.go.th

The ring-opening can proceed with various nucleophiles, including water (hydrolysis), alcohols (alcoholysis to form hydroxy esters), and amines (aminolysis to form hydroxy amides). For example, acid-catalyzed ring-opening of the related γ-stearolactone in the presence of an alcohol would yield an ester of 4-hydroxystearic acid. nih.govnih.gov

The reaction of δ-stearolactone with primary or secondary amines is a particularly facile derivatization pathway. The amine acts as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to the opening of the ring and the formation of a stable N-substituted 5-hydroxystearamide.

This aminolysis reaction is remarkably efficient for δ-lactones. Research has demonstrated that the formation of amides from δ-eicosanolactone (a C20 analogue) is significantly faster than its esterification and can proceed readily at the melting point of the lactone without the need for a catalyst or solvent. dss.go.th The rate constant for the formation of amides from δ-lactones is thousands of times larger than for the derivatization of the parent fatty acids under similar mild conditions. dss.go.th This high reactivity highlights a key transformational pathway for δ-stearolactone, allowing for the straightforward synthesis of functionalized fatty amides.

ReactantNucleophileProductKey FindingsReference
δ-Lactone Primary Amine (R-NH₂)N-Alkyl-5-hydroxy-alkanamideReaction is very rapid, often requiring no catalyst or solvent. dss.go.th
δ-Lactone Alcohol (R-OH)5-Hydroxy-alkanoic acid esterReaction rate is significantly faster for δ-lactones compared to γ-lactones. dss.go.th
γ-Stearolactone Water (H₂O) / Acid Catalyst4-Hydroxystearic acidAcid catalysts like zeolites can facilitate the ring-opening. nih.govnih.gov

Role as a Synthon in Organic and Industrial Chemistry

Stearoyl lactylates, such as sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL), serve as versatile synthons in both organic and industrial chemistry. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The unique structure of stearoyl lactylates, featuring a fatty acid tail (stearoyl group) and a lactic acid-derived head, provides two distinct reactive centers: the carboxyl group and the ester linkage.

This dual functionality allows them to be key building blocks in the synthesis of more complex molecules. In industrial applications, they are primarily used as emulsifiers, dough conditioners, and stabilizing agents in the food, plastics, and cosmetics industries. Their synthesis involves the esterification of stearic acid with lactic acid, which is often polymerized to form polylactic acid, followed by neutralization with a base (e.g., sodium hydroxide or calcium hydroxide).

The reactivity of the ester and carboxyl groups allows for further chemical transformations. For instance, the carboxyl group can be converted into other functional groups, while the ester linkage can be cleaved through hydrolysis to yield the parent stearic and lactic acids. This reactivity is fundamental to their role in creating specific molecular architectures for applications ranging from drug delivery systems to the formation of specialized polymers.

The industrial synthesis process itself highlights their role as a product of targeted chemical transformations, designed to combine the lipophilic nature of stearic acid with the hydrophilic nature of the lactylate group.

Table 1: Key Reactions in the Synthesis of Stearoyl Lactylates

Reaction Type Reactants Product Significance
Esterification Stearic Acid, Lactic Acid Stearoyl Lactate (B86563) Forms the core structure by linking the fatty acid and lactic acid.
Neutralization Stearoyl Lactate, Sodium or Calcium Hydroxide Sodium or Calcium Stearoyl Lactylate Creates the salt form, enhancing its functionality as an emulsifier.

Oxidative Stability and Degradation Pathways of Stearolac-Related Fatty Acid Compositions

The oxidative stability of fatty acid compositions like stearoyl lactylates is a critical factor determining their shelf-life and efficacy in various applications, particularly in food products. The primary component, stearic acid, is a saturated fatty acid, which inherently possesses high oxidative stability because it lacks double bonds that are susceptible to attack by oxygen.

However, commercial preparations of stearic acid, and consequently stearoyl lactylates, often contain impurities in the form of unsaturated fatty acids such as oleic acid and linoleic acid. These unsaturated fatty acids are prone to autoxidation, a process that involves a free-radical chain reaction leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds that cause undesirable off-flavors and odors, a phenomenon known as rancidity.

The degradation pathway typically follows three stages:

Initiation: Formation of free radicals from unsaturated fatty acids, often initiated by heat, light, or metal catalysts.

Propagation: The radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other unsaturated fatty acid molecules, creating hydroperoxides and new free radicals.

Termination: Radicals combine to form stable, non-radical products.

Research into the oxidative stability of food-grade emulsifiers has shown that the degradation rate is influenced by factors such as temperature, light exposure, and the presence of antioxidants or pro-oxidants (like metal ions). The lactylate portion of the molecule is generally more stable to oxidation than the unsaturated fatty acid impurities.

Table 2: Influence of Fatty Acid Composition on Oxidative Stability

Fatty Acid Component Saturation Status Susceptibility to Oxidation Common Degradation Products
Stearic Acid Saturated Low N/A under normal conditions
Oleic Acid (impurity) Monounsaturated Moderate Hydroperoxides, Aldehydes
Linoleic Acid (impurity) Polyunsaturated High Hydroperoxides, Volatile organic compounds

Understanding these degradation pathways is essential for developing effective strategies, such as the addition of antioxidants or the use of high-purity stearic acid, to enhance the stability of stearoyl lactylate-containing products.

Advanced Analytical Characterization and Structural Elucidation

Chromatographic Separations (GC, HPLC)

Chromatographic techniques are fundamental for separating and quantifying the components within commercial stearoyl lactylate preparations. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized for this purpose.

Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID), is a robust method for the quantitative determination of stearoyl lactylates (SLs) and related substances in food products. A developed GC-FID method demonstrated a limit of detection of 0.04 mg/mL and a limit of quantification of 0.12 mg/mL for the esters. This analysis revealed that commercial SL formulations are complex mixtures, often containing only 50-60% actual stearoyl lactylate esters, with the remainder being free lactic and fatty acids. Notably, significant amounts of palmitoyl-lactylates are also frequently present. For accurate quantification in food matrices like bread, a pre-treatment step with α-amylase is crucial to break down the interactions between the lactylates and starch.

A study comparing different analytical methods developed a new GC method using a DB-1 column with Helium as the carrier gas. This method showed a high coefficient of determination (r²) of 0.999 for its calibration curve, with detection and quantification limits of 16.54 µg/kg and 50.12 µg/kg, respectively.

High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile alternative for analyzing stearoyl lactylates, often by determining the lactic acid content after saponification and derivatization. One such method involves derivatization with 2-nitrophenyl hydrazine, with recoveries of sodium stearoyl lactylate (SSL) from various foods ranging from 79% to 102%. Another approach uses a C18 column with isocratic elution. A newly developed HPLC method demonstrated even greater sensitivity, with detection and quantification limits of 0.26 µg/kg and 0.78 µg/kg, respectively, and also showed a calibration curve with an r² of 0.999.

The table below summarizes and compares key parameters of different chromatographic methods developed for the analysis of stearoyl lactylates.

Interactive Data Table: Comparison of Chromatographic Methods for Stearoyl Lactylate Analysis

ParameterGC-FID MethodNew GC MethodHPLC-Derivatization MethodNew HPLC Method
Column Type VariesDB-1C18Gemini-NX C18
Limit of Detection (LOD) 0.04 mg/mL16.54 µg/kgNot Specified0.26 µg/kg
Limit of Quantification (LOQ) 0.12 mg/mL50.12 µg/kgNot Specified0.78 µg/kg
Calibration Curve (r²) Not Specified0.999Not Specified0.999
Recovery Rate 85% - 109%92.7% - 108.5%79% - 102%92.7% - 108.5%
Precision (%RSD) Not Specified0.3% - 2.0%< 7.2%0.0% - 0.2%

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (GC-MS)

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is an indispensable tool for the definitive identification of stearoyl lactylate components and the elucidation of their structures through fragmentation analysis.

Liquid Chromatography with Mass Spectrometry (LC-MS) has been effectively used to identify the components in commercial sodium stearoyl lactylate (SSL). One study using TLC and LC-MS determined that a sample of SSL consisted of 15% stearic acid, 8.4% lactic acid, 57% stearoyl lactate (B86563) (SL), and 13% stearoyl-2-lactylate (SLL) nih.govresearchgate.net. This demonstrates the capability of LC-MS to not only identify but also quantify the primary constituents and precursors within the mixture.

While specific fragmentation pathways for stearoyl lactylates are not extensively detailed in readily available literature, the principles of lipid fragmentation via mass spectrometry can be applied. In Electron Ionization (EI) MS, typically used with GC, the fragmentation patterns of derivatized fatty acids and their esters provide structural information. For larger molecules like stearoyl lactylates, soft ionization techniques such as Electrospray Ionization (ESI), often used with LC, are more common. ESI-MS analysis would be expected to show a prominent molecular ion or pseudomolecular ion (e.g., [M+Na]⁺). Tandem MS (MS/MS) experiments would then be used to induce fragmentation. The fragmentation of the stearoyl lactylate ion would likely involve characteristic losses of the lactic acid units and cleavage of the ester bonds, allowing for confirmation of the fatty acid chain length and the number of lactyl units. For instance, the fragmentation of stearoyl-oleoyl glycerylphosphorylcholine has been studied, demonstrating that major ions are produced by electron impact processes, which can help in distinguishing between rearrangement and cleavage reactions nih.gov. These principles would be analogous to the detailed structural analysis of stearoyl lactylates.

Rheological and Textural Characterization of Formulations Containing Stearolac-Type Compounds

This compound-type compounds, such as sodium stearoyl lactylate (SSL), are widely used as emulsifiers and dough conditioners, significantly impacting the rheological (flow and deformation) and textural properties of the final products.

Rheological Characterization: The addition of SSL has a notable effect on the rheology of food systems like batters and doughs. In muffin batters enriched with soybean milk powder and amaranth flour, SSL was found to ameliorate the undesirable effects of these ingredients on the batter's rheology tandfonline.com. Rheological measurements, such as strain sweeps using a rheometer, can quantify the viscoelastic properties of a batter, including the storage modulus (G') and loss modulus (G''). Studies have shown that batters containing SSL can better incorporate air, leading to a finer dispersion and improved stability tandfonline.com. In oleogels structured with SSL, rheological analysis demonstrated that a higher concentration of the gelling agent leads to a denser crystalline network, providing stronger mechanical strength nih.gov.

Textural Characterization: Texture Profile Analysis (TPA) is an instrumental method used to measure the textural properties of food, such as hardness, chewiness, and cohesiveness. SSL is known to be a "crumb softener" in bread, retarding the staling process and maintaining a soft texture for longer periods core.ac.uk. In muffins, the addition of SSL counteracted the increase in hardness and chewiness caused by enrichment with soybean milk powder and amaranth flour tandfonline.com. The textural benefits of SSL are attributed to its interaction with starch and gluten components in the dough, which strengthens the gluten network and improves gas retention, leading to a finer, more uniform crumb structure and increased product volume core.ac.ukwikipedia.org.

The table below summarizes the observed effects of SSL on the rheological and textural properties of food formulations.

Interactive Data Table: Effects of this compound-Type Compounds (SSL) on Formulation Properties

Property MeasuredSystem/FormulationObserved Effect of SSLReference
Viscoelasticity (G', G'') Muffin BatterAmeliorated negative effects of other ingredients tandfonline.com
Mechanical Strength OleogelsIncreased with higher SSL concentration nih.gov
Hardness MuffinsCounteracted increase caused by enrichment tandfonline.com
Chewiness MuffinsCounteracted increase caused by enrichment tandfonline.com
Crumb Firmness Pan BreadReduced firmness (crumb softening effect) core.ac.uk
Specific Volume Pan BreadIncreased product volume core.ac.uk

An article on the theoretical and computational studies of the chemical compound “this compound” cannot be generated as requested. Extensive searches for a specific chemical compound named "this compound" in scientific and chemical literature have yielded no results.

The term "this compound" appears consistently as a trade name for a nutritional supplement used in animal feed, particularly for ruminants. energreennutrition.com.auitrglobal.vnenergyfeeds.com This product is described as a fat supplement derived from palm oil fatty acids, containing a high concentration of saturated fatty acids such as palmitic acid and stearic acid. energreennutrition.com.auenergyfeeds.comnutracor.com It is marketed as an energy source to improve milk yield and fat content in dairy cattle. energreennutrition.com.auitrglobal.vn

The provided outline requests a detailed, technical analysis based on advanced computational chemistry methods, including:

Quantum Chemical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Molecular Modeling and Simulation of Biomacromolecule Interactions

These highly specific fields of study are applied to individual, well-defined molecules. A commercial product like "this compound," which is a mixture of fatty acids rather than a single compound, would not be the subject of such specific theoretical investigations under its brand name.

Consequently, there is no scientific data available to populate the sections and subsections of the requested article. Generating content would require fabricating information about a non-existent chemical entity in this context, which is not possible.

Q & A

Q. What analytical techniques are recommended for characterizing Stearolac's structural and purity properties in experimental settings?

To ensure comprehensive characterization, researchers should employ orthogonal analytical methods:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation and functional group identification.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
  • X-ray Diffraction (XRD) for crystalline structure determination. Document all instrument parameters (e.g., solvent systems, column types, scan rates) to ensure reproducibility .

Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?

  • Use Design of Experiments (DOE) to systematically test variables (e.g., reaction temperature, catalyst concentration).
  • Include negative controls (e.g., solvent-only reactions) to identify contamination sources.
  • Report detailed stoichiometric ratios and purification steps (e.g., recrystallization solvents, gradient elution in HPLC) .

Q. What validation criteria should be established for this compound quantification methods using HPLC across different laboratory settings?

  • Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery rates (90–110%).
  • Perform inter-laboratory comparisons using standardized reference materials .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictory spectral data (e.g., NMR vs. IR) observed during this compound characterization?

  • Conduct cross-validation using complementary techniques (e.g., mass spectrometry for molecular weight confirmation).
  • Perform sensitivity analyses to assess instrument calibration and sample preparation variability.
  • Reference crystallographic data from structural databases (e.g., Cambridge Structural Database) to resolve ambiguities .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound's biological activity studies?

  • Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Validate assumptions via residual analysis and normality tests (e.g., Shapiro-Wilk) .

Q. How can researchers systematically investigate this compound's polymorphic behavior under varying crystallization conditions?

  • Implement temperature-gradient screening to map polymorph formation.
  • Analyze phase transitions via Differential Scanning Calorimetry (DSC) and variable-temperature XRD .
  • Apply Principal Component Analysis (PCA) to correlate solvent polarity with polymorph stability .

Q. What experimental strategies optimize this compound's catalytic efficiency in organic synthesis while minimizing byproduct formation?

  • Use kinetic profiling to identify rate-limiting steps and optimize reaction times.
  • Screen co-catalysts (e.g., Lewis acids) using high-throughput experimentation (HTE) platforms.
  • Monitor byproduct formation via LC-MS and adjust substrate ratios iteratively .

Q. What mechanistic modeling techniques are suitable for predicting this compound's environmental degradation pathways?

  • Develop Density Functional Theory (DFT) models to simulate bond cleavage under oxidative/hydrolytic conditions.
  • Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months).
  • Incorporate QSAR models to correlate structural descriptors with degradation rates .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in this compound's physical properties during long-term storage studies?

  • Establish stability-indicating assays (e.g., forced degradation studies).
  • Use multivariate control charts to monitor critical quality attributes (e.g., particle size, moisture content).
  • Apply mixed-effects models to account for temporal and environmental variability .

Q. What are the critical parameters to document when reporting this compound's thermal stability profiles in materials research?

  • Include heating rates (e.g., 10°C/min) and atmosphere controls (e.g., nitrogen vs. air) in Thermogravimetric Analysis (TGA).
  • Report glass transition temperatures (Tg) and melt crystallization enthalpies from DSC.
  • Compare results with computational predictions (e.g., molecular dynamics simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.